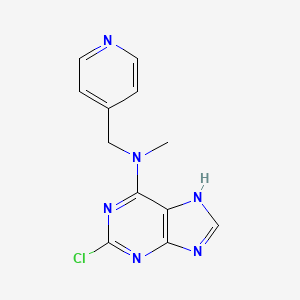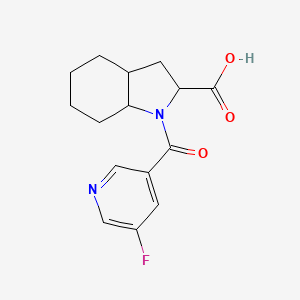
2-chloro-N-methyl-N-(pyridin-4-ylmethyl)-7H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-methyl-N-(pyridin-4-ylmethyl)-7H-purin-6-amine is a chemical compound that has gained attention due to its potential use in scientific research. This compound is also known as 2-Cl-Me-cGMP, and it is a derivative of cyclic guanosine monophosphate (cGMP). cGMP is a signaling molecule that plays an important role in various physiological processes, including smooth muscle relaxation, platelet aggregation, and neurotransmission. 2-Cl-Me-cGMP has been synthesized using various methods and has been shown to have promising applications in scientific research.
Mechanism of Action
The mechanism of action of 2-Cl-Me-cGMP involves the activation of PKG, which leads to the phosphorylation of various proteins involved in smooth muscle relaxation, platelet aggregation, and neurotransmission. This compound binds to the regulatory domain of PKG, leading to a conformational change that activates the enzyme. The activation of PKG leads to the phosphorylation of various proteins, including myosin light chain phosphatase, which results in smooth muscle relaxation, and vasodilation.
Biochemical and Physiological Effects:
2-Cl-Me-cGMP has been shown to have various biochemical and physiological effects. This compound activates PKG, leading to the phosphorylation of various proteins involved in smooth muscle relaxation, platelet aggregation, and neurotransmission. In addition, 2-Cl-Me-cGMP inhibits platelet aggregation, which is important in the prevention of thrombosis. This compound has also been shown to have vasodilatory effects, which may be useful in the treatment of hypertension and other cardiovascular diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-Cl-Me-cGMP in lab experiments is its high purity and yield, which makes it suitable for use in various scientific research applications. In addition, this compound has been shown to have promising results in the study of smooth muscle relaxation, platelet aggregation, and neurotransmission. However, one limitation of using 2-Cl-Me-cGMP is its cost, which may be prohibitive for some research labs.
Future Directions
There are several future directions for the study of 2-Cl-Me-cGMP. One potential direction is the development of new synthetic methods to produce this compound more efficiently and at a lower cost. Another direction is the study of the effects of 2-Cl-Me-cGMP in various disease models, including hypertension, stroke, and neurodegenerative diseases. In addition, the use of 2-Cl-Me-cGMP in combination with other compounds may lead to the development of novel therapies for various diseases. Finally, the study of the signaling pathways involved in the activation of PKG by 2-Cl-Me-cGMP may lead to a better understanding of the role of cGMP in various physiological processes.
Synthesis Methods
The synthesis of 2-Cl-Me-cGMP involves the reaction of N-methylguanosine with 4-pyridinemethanamine and 2-chloroacetyl chloride. The reaction proceeds through a series of steps, including the formation of an intermediate compound, which is then converted to the final product. The synthesis of 2-Cl-Me-cGMP has been optimized to achieve high yields and purity, making it suitable for use in scientific research.
Scientific Research Applications
2-Cl-Me-cGMP has been used in various scientific research applications, including the study of smooth muscle relaxation, platelet aggregation, and neurotransmission. This compound has been shown to activate protein kinase G (PKG), which is involved in the regulation of smooth muscle relaxation. 2-Cl-Me-cGMP has also been shown to inhibit platelet aggregation, which is important in the prevention of thrombosis. In addition, this compound has been used to study the role of cGMP in neurotransmission and synaptic plasticity.
properties
IUPAC Name |
2-chloro-N-methyl-N-(pyridin-4-ylmethyl)-7H-purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN6/c1-19(6-8-2-4-14-5-3-8)11-9-10(16-7-15-9)17-12(13)18-11/h2-5,7H,6H2,1H3,(H,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUYOHKGZLEOIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=NC=C1)C2=NC(=NC3=C2NC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(2-Methylpyrazol-3-yl)sulfonyl-2,3-dihydroindol-3-yl]ethanamine](/img/structure/B6632112.png)
![1-[2-[(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)amino]ethyl]triazole-4-carboxylic acid](/img/structure/B6632120.png)
![2-(3-Ethylimidazo[4,5-b]pyridin-2-yl)pyridin-3-amine](/img/structure/B6632126.png)
![2-[(3-Aminopyridine-2-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B6632139.png)
![3-[[(3-Aminopyridine-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B6632141.png)

![2-[(2-Methoxy-2-methylpropyl)amino]-5-sulfamoylbenzoic acid](/img/structure/B6632154.png)
![3-[(3-Methoxy-4-nitrobenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6632168.png)
![3-[1-(5-Fluoropyridine-3-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B6632170.png)

![3-[(5-Fluoropyridine-3-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6632180.png)
![N-[(2-fluoro-3-methoxyphenyl)methyl]-1-(6-methoxypyridin-3-yl)methanamine](/img/structure/B6632186.png)
![N-[(5-bromopyridin-3-yl)methyl]-2-iodoaniline](/img/structure/B6632194.png)